N-[(2-Chloro-6-fluoro-4-methylphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide
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Overview
Description
N-[(2-Chloro-6-fluoro-4-methylphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro-fluoro-methylphenyl group, an oxepan ring, and a prop-2-enamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-6-fluoro-4-methylphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chloro-Fluoro-Methylphenyl Intermediate: This step involves the chlorination and fluorination of a methylphenyl precursor under controlled conditions.
Oxepan Ring Formation: The oxepan ring is introduced through a cyclization reaction, often involving the use of a suitable base and solvent.
Amide Bond Formation: The final step involves the coupling of the chloro-fluoro-methylphenyl intermediate with the oxepan ring and prop-2-enamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chloro-6-fluoro-4-methylphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Chloro-6-fluoro-4-methylphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chloro-4-methylphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide
- N-[(2-Fluoro-4-methylphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide
- N-[(2-Chloro-6-fluoro-4-methylphenyl)methyl]-N-(tetrahydrofuran-4-yl)prop-2-enamide
Uniqueness
N-[(2-Chloro-6-fluoro-4-methylphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide is unique due to the presence of both chloro and fluoro substituents on the methylphenyl ring, as well as the oxepan ring structure
Properties
IUPAC Name |
N-[(2-chloro-6-fluoro-4-methylphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClFNO2/c1-3-17(21)20(13-5-4-7-22-8-6-13)11-14-15(18)9-12(2)10-16(14)19/h3,9-10,13H,1,4-8,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWJQVCNQVAMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)CN(C2CCCOCC2)C(=O)C=C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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